molecular formula C10H16N4O2 B13182857 N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13182857
M. Wt: 224.26 g/mol
InChI Key: SKMLXEIHEBDTEK-UHFFFAOYSA-N
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Description

Introduction N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology. Its molecular formula is C 10 H 16 N 4 O 2 with a molecular weight of 224.26 g/mol [ Research Applications and Value This compound's dual functionality makes it a promising candidate in several research domains. In medicinal chemistry , it serves as a key building block for developing novel therapeutic agents. Its structure is particularly relevant for creating molecular hybrids and conjugates, a strategy employed to overcome antibiotic resistance [ anticancer agents , where it may act as a DNA-binding or kinase-inhibiting scaffold [ antimicrobials targeting microbial enzymes [ material science , where it can be incorporated into conjugated polymers to tune electronic properties for use in organic semiconductors [ Synthesis and Handling A representative synthesis involves the reaction of imidazole-1-carbonyl chloride with 2-(morpholin-4-yl)ethylamine to form the critical carboxamide bond, followed by purification via recrystallization or chromatography [ 1 H and 13 C NMR, mass spectrometry, and HPLC [ Note This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic uses [

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H16N4O2/c15-10(14-4-1-11-9-14)12-2-3-13-5-7-16-8-6-13/h1,4,9H,2-3,5-8H2,(H,12,15)

InChI Key

SKMLXEIHEBDTEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally involves:

  • Preparation or procurement of 1H-imidazole-1-carboxylic acid derivatives or their activated esters.
  • Coupling with 2-(morpholin-4-yl)ethylamine or its salts.
  • Purification and characterization of the final amide product.

Preparation of 1H-imidazole-1-carboxylic Acid Derivatives

Several methods exist for preparing imidazole carboxylic acid derivatives:

  • Hydrolysis of imidazole esters such as ethyl imidazole-4-carboxylate under acidic or basic conditions to yield imidazole carboxylic acids.
  • Direct synthesis of imidazole carboxamides via cyclization and amidation steps starting from substituted precursors.

Amide Bond Formation Techniques

Amide bond formation between the imidazole carboxylic acid and the 2-(morpholin-4-yl)ethylamine is typically achieved by:

  • Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., EDC, DCC), acid chlorides, or mixed anhydrides.
  • Direct reaction of acid chlorides derived from imidazole carboxylic acids with the amine under controlled conditions.
  • Use of coupling agents in the presence of bases like triethylamine to facilitate nucleophilic attack by the amine.

Representative Preparation Procedure

Step Reagents and Conditions Description Yield / Notes
1 Ethyl imidazole-1-carboxylate + Hydrolysis (acid/base) Conversion to imidazole-1-carboxylic acid Moderate to high yield
2 Imidazole-1-carboxylic acid + Thionyl chloride or oxalyl chloride Formation of imidazole-1-carbonyl chloride (acid chloride) High yield, moisture sensitive
3 Acid chloride + 2-(morpholin-4-yl)ethylamine + Base (e.g., triethylamine) Amide bond formation High yield, mild conditions
4 Purification by recrystallization or chromatography Isolation of pure this compound >85% yield reported in similar amide syntheses

Alternative Synthetic Approaches

  • One-pot synthesis: Some studies report one-pot condensation reactions where imidazole derivatives and amines react in the presence of coupling agents without isolation of intermediates, improving efficiency.
  • Use of activated esters: Imidazole carboxylic acids can be converted to activated esters (e.g., NHS esters) for smoother amide coupling with the morpholinyl ethylamine.
  • Microwave-assisted synthesis: To reduce reaction times and improve yields, microwave irradiation has been applied in similar imidazole amide syntheses.

Analytical Characterization and Purity Assessment

Summary Table of Key Preparation Methods

Methodology Starting Materials Activation Coupling Agent Conditions Yield References
Acid chloride method Imidazole-1-carboxylic acid + SOCl2 Acid chloride formation Triethylamine Room temp to mild heating High (>85%)
Carbodiimide coupling Imidazole-1-carboxylic acid + EDC or DCC Carbodiimide activation EDC or DCC + HOBt Mild, often RT Moderate to high
Activated ester Imidazole-1-carboxylic acid + NHS NHS ester formation None (amine nucleophile) Room temp Moderate
One-pot synthesis Imidazole derivative + amine + coupling agent In situ activation Various Microwave or conventional Variable

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Based on the search results, the compound N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is related to the following applications:

Appetite Suppression and Weight Loss

  • Substituted imidazole derivatives, including this compound, have been found to suppress appetite and induce weight loss .
  • These compounds are useful in treating obesity and obesity-related disorders and function as weight-loss and weight-control agents .
  • The invention relates to the use of these compounds for treating bulimia and obesity, including associated dyslipidemia and overweight-related complications such as cholesterol gallstones and sleep apnea .
  • They can regulate appetite and food intake and treat conditions like hypertriglyceridemia, Syndrome X, and type II diabetes .
  • These compounds can also address atherosclerotic diseases such as heart failure, hyperlipidemia, hypercholesteremia, low HDL levels, hypertension, cardiovascular disease, cerebrovascular disease, and peripheral vessel disease .
  • Furthermore, they may be beneficial for physiological disorders related to insulin sensitivity, inflammatory response, and plasma triglycerides .
  • The compounds can be used in combination with other treatments like a-glycosidase inhibitors, HMG Co-A reductase inhibitors (statins), bile acid-binding resin, or fabric acid derivatives to improve lipid profiles in subjects with dyslipidemia and agents that regulate hypertension .

Central Nervous System (CNS) and Psychological Disorders

  • Following oral dosing in rodents, the compounds were found in significant concentrations in the brain, suggesting potential utility for treating various CNS or psychological disorders .
  • This includes treating substance or behavioral addiction and disorders associated with the use of psychotropic substances, as well as managing cognition and memory disorders .

Other Potential Applications

  • The compounds can be utilized in free base form or in compositions for research, diagnostics, or as analytical reference standards .
  • Compositions may include an inert carrier and an effective amount of the compound for various procedures .

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to imidazole and benzimidazole derivatives with variations in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties Reference
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide C₁₀H₁₆N₄O₂ Morpholin-4-yl ethyl 224.26 XlogP = 0.3; TPSA = 65.4 Ų
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) C₁₅H₁₆Cl₃N₃O₂ 2,4,6-Trichlorophenoxy ethyl 376.7 Fungicidal activity; high logP
2-(4-Trifluoromethylphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2l) C₂₀H₂₀F₃N₃O Trifluoromethylphenyl + morpholinyl ethyl 375.39 Melting point: 124.3–125.2°C
N-(2-{4-[(2S)-4-(methylsulfonyl)morpholin-2-yl]-1,3-thiazol-2-yl}phenyl)-1H-imidazole-2-carboxamide C₁₈H₁₉N₅O₄S₂ Methylsulfonyl morpholine + thiazolyl 433.51 Non-polymer; complex substituents
16 (J. Med. Chem. 2007) Not specified 2-(Morpholin-4-yl)ethyl ~300 (estimated) Ki = 221 nM (lower affinity)

Pharmacological and Functional Insights

  • Morpholinyl Ethyl Substituent: In compound 16 (J. Med. Chem. 2007), the 2-(morpholin-4-yl)ethyl group reduced binding affinity by 14-fold compared to an n-pentyl substituent (Ki = 221 nM vs. 15.7 nM). In contrast, benzimidazole derivatives (e.g., 2l) with morpholinyl ethyl groups exhibited high yields (89%) and thermal stability (melting points >120°C), suggesting utility in materials science or as intermediates .
  • Chlorinated vs. Morpholinyl Groups: Prochloraz, a fungicide with a 2,4,6-trichlorophenoxy ethyl group, demonstrates higher hydrophobicity (logP ~4.5) and bioactivity against fungi. The morpholinyl ethyl group in the target compound likely enhances solubility but may reduce membrane penetration compared to Prochloraz .
  • Thiazolyl and Sulfonyl Modifications:

    • The compound in incorporates a methylsulfonyl morpholine and thiazolyl group, increasing molecular weight (433.51 g/mol) and complexity. Such modifications are typical in kinase inhibitors, where bulkier substituents improve selectivity .

Biological Activity

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a morpholine ring and an imidazole moiety, which are critical for its biological activity. The general structure can be represented as follows:

C10H14N4O2\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}_2

The synthesis typically involves the reaction of morpholine derivatives with imidazole carboxylic acids or their derivatives. The synthetic pathway often includes steps such as N-alkylation and amidation to achieve the desired molecular framework.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • HeLa (cervical carcinoma) : IC50 values indicate moderate cytostatic effects, suggesting potential as an anti-tumor agent.
  • MDA-MB-231 (breast cancer) : The compound has been shown to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa9.5Induction of apoptosis
MDA-MB-23112.0Microtubule destabilization
SW620 (colon cancer)20.0Cytostatic effects

These results suggest that the compound may act through mechanisms such as microtubule destabilization, which is crucial for cancer cell division.

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Studies indicate that it may possess inhibitory effects against various bacterial strains, although specific data on this compound's antibacterial efficacy remains limited compared to its anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the morpholine ring is believed to enhance solubility and bioavailability, while the imidazole core is critical for interaction with biological targets such as kinases and other proteins involved in cancer progression.

Key Findings from SAR Studies

  • Morpholine Substituent : Enhances cellular uptake and modulates pharmacokinetic properties.
  • Imidazole Moiety : Essential for interaction with target proteins; modifications can lead to altered potency.
  • Alkyl Chain Length : Variations in the ethyl chain length can impact the overall activity and selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their cytotoxic effects against tumor cells, revealing that modifications at the 4-position significantly impacted activity levels.
  • Evaluation of Morpholine-Based Compounds : Research highlighted the importance of morpholine in enhancing the anticancer effects of imidazole derivatives through improved molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide, and how can byproduct formation be minimized?

  • Methodological Answer: The compound can be synthesized via condensation of N-substituted imidazole precursors with morpholine-derived ethylamine intermediates. Key steps include:

  • Hydrogenation : Use Raney nickel instead of palladium catalysts to avoid dehalogenation side reactions (common in aryl halide-containing precursors) .
  • Solvent selection : Ethanol or DMF under reflux (130°C) improves yield, as aqueous conditions may reduce undesired hydrodechlorination .
  • Purification : Recrystallization from ethyl acetate enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions on the imidazole and morpholine rings. For example, the ethyl linker between morpholine and imidazole appears as triplet/multiplet signals in 1H^1H NMR .
  • LC-MS : Monitors reaction progress and detects intermediates (e.g., Schiff base formation during imidazole cyclization) .
  • IR : Identifies carboxamide C=O stretches (~1650–1700 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer:

  • Elemental analysis : Compare calculated vs. experimental C/H/N/O percentages to confirm stoichiometry .
  • Melting point consistency : Deviations >2°C suggest impurities .
  • HPLC with UV detection : Quantify purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetics (e.g., low bioavailability)?

  • Methodological Answer:

  • Structural optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising target binding .
  • Prodrug approaches : Mask carboxamide groups with ester linkages to enhance membrane permeability, as seen in CSF-1R inhibitors .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., morpholine ring oxidation) and modify substituents .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs). For example, trifluoromethyl groups in related benzimidazoles improve hydrophobic pocket interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the morpholine-ethyl linker in aqueous vs. lipid environments .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation and intermolecular interactions?

  • Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve puckering of the morpholine ring (chair conformation) and dihedral angles between imidazole and aryl substituents. SHELXL refinement is recommended for small-molecule structures .
  • Hydrogen bond analysis : Identify key interactions (e.g., C–H···F or N–H···O) that stabilize crystal packing, critical for polymorph screening .

Q. How should researchers address discrepancies in biological assay data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer:

  • Assay standardization : Use reference compounds (e.g., JNJ-28312141 for CSF-1R) to calibrate activity measurements .
  • Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions, as imidazole protonation states affect binding .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target engagement .

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